

2-(Benzofuran-2-YL)acetic acid molecular weight and formula

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Compound of Interest

Compound Name: 2-(Benzofuran-2-YL)acetic acid

Cat. No.: B1278960

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Technical Guide: 2-(Benzofuran-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(Benzofuran-2-YL)acetic acid**, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Core Compound Data

2-(Benzofuran-2-YL)acetic acid is a heterocyclic compound featuring a benzofuran core linked to an acetic acid moiety. This structure confers upon it specific chemical and biological characteristics that are of interest in medicinal chemistry and materials science.

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₈ O ₃	[1][2]
Molecular Weight	176.17 g/mol	[1][2]
CAS Number	62119-70-4	[1]
IUPAC Name	2-(1-benzofuran-2-yl)acetic acid	[1]
Melting Point	97-98 °C	[2]
Boiling Point	163-165 °C at 17 Torr	[2]
pKa (Predicted)	3.22 ± 0.30	[2]
Appearance	Brown solid	[3]

Experimental Protocols

Synthesis of 2-(Benzofuran-2-YL)acetic acid

A common and efficient method for the synthesis of **2-(Benzofuran-2-YL)acetic acid** involves a multi-step process. The following protocol is a composite of established synthetic strategies.

Method: Multi-Step Synthesis via Willgerodt–Kindler Rearrangement

This synthetic route begins with the formation of an intermediate methyl ketone, followed by a Willgerodt–Kindler rearrangement to yield a thioamide, which is then hydrolyzed to the final carboxylic acid product.

Step 1: Synthesis of 2-Acetylbenzofuran

- Reactants: Salicylaldehyde and chloroacetone.
- Procedure:
 - To a solution of salicylaldehyde in a suitable solvent (e.g., acetone), add anhydrous potassium carbonate.

- Add chloroacetone dropwise to the stirring mixture.
- Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
- After cooling, filter the mixture to remove the potassium carbonate.
- Evaporate the solvent under reduced pressure.
- Purify the resulting crude 2-acetylbenzofuran by recrystallization or column chromatography.

Step 2: Synthesis of 2-(Benzofuran-2-yl)-1-morpholinoethane-1-thione (Willgerodt–Kindler Reaction)

- Reactants: 2-Acetylbenzofuran, morpholine, and elemental sulfur.
- Procedure:
 - In a reaction vessel, combine 2-acetylbenzofuran, morpholine, and sulfur.
 - Heat the mixture under reflux. Morpholine acts as both a reactant and a solvent.
 - Monitor the reaction progress by TLC.
 - Once the reaction is complete, cool the mixture and pour it into cold water.
 - Collect the precipitated thioamide by filtration.
 - Purify the crude product by crystallization from a suitable solvent like ethanol.

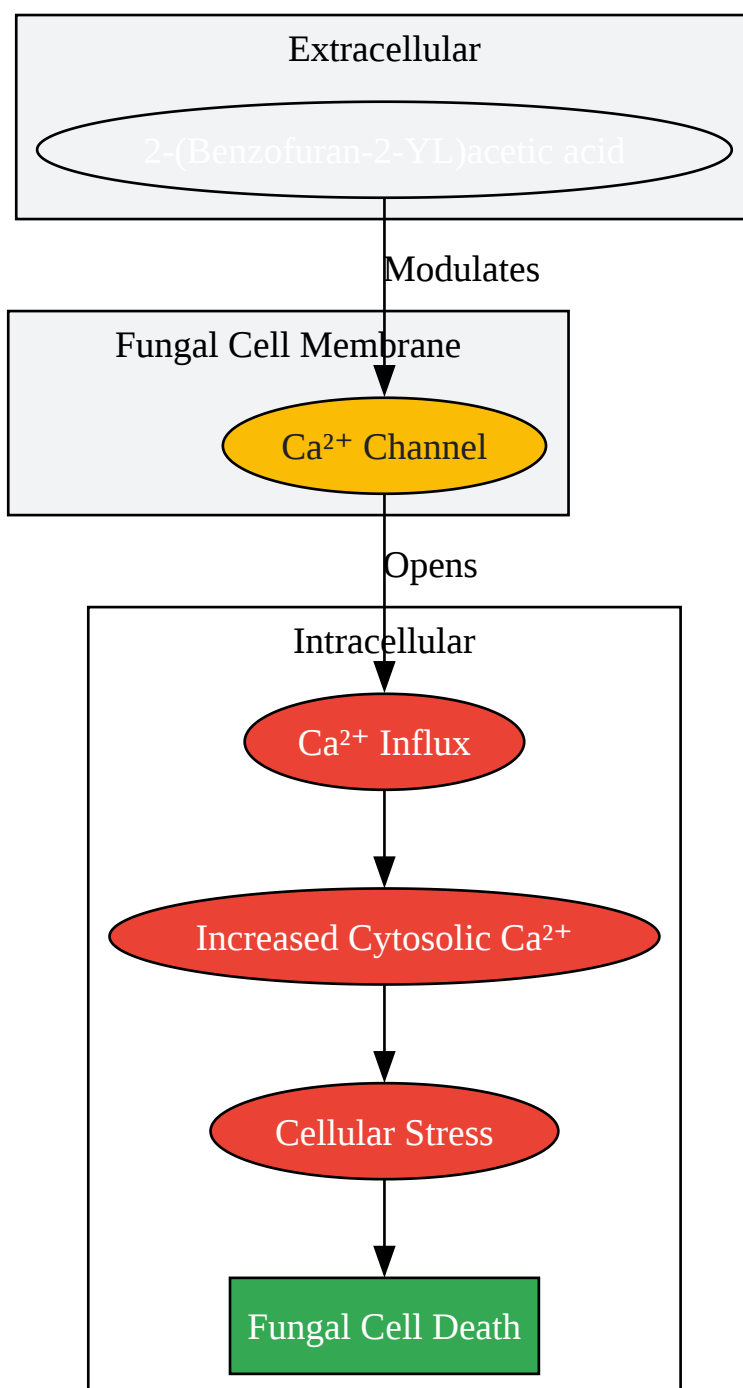
Step 3: Hydrolysis to **2-(Benzofuran-2-yl)acetic acid**

- Reactant: 2-(Benzofuran-2-yl)-1-morpholinoethane-1-thione.
- Procedure:
 - Dissolve the thioamide in a mixture of ethanol and water containing a strong base (e.g., sodium hydroxide).

- Reflux the mixture for several hours to facilitate hydrolysis.
- After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2.
- The carboxylic acid will precipitate out of the solution.
- Collect the solid product by filtration and wash with cold water.
- For final purification, the crude product can be purified by flash chromatography (DCM-EtOAc 80:20) to afford **2-(benzofuran-2-yl)acetic acid** as a brown solid.[3]

Potential Biological Activity and Signaling

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antifungal properties. While the specific mechanism of **2-(Benzofuran-2-YL)acetic acid** is a subject of ongoing research, related compounds have been shown to impact fungal cell physiology. One proposed mechanism involves the disruption of intracellular calcium homeostasis.



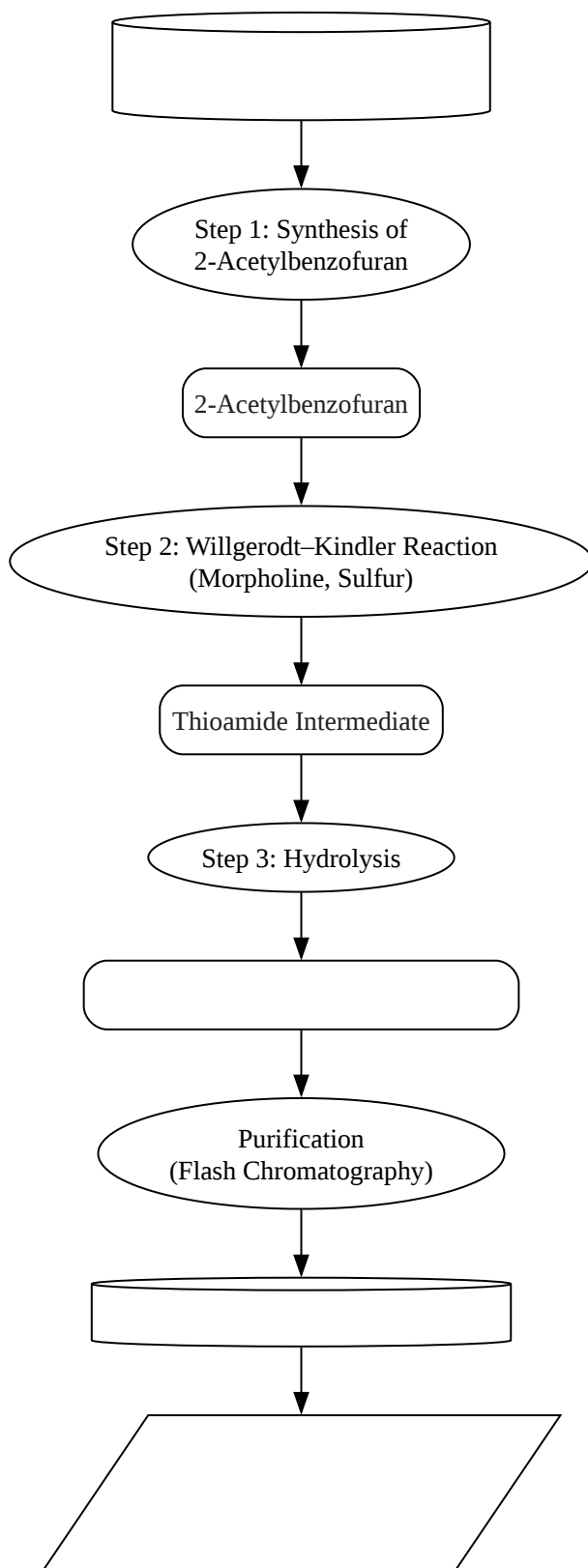
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The diagram above illustrates a potential mechanism where **2-(Benzofuran-2-YL)acetic acid** interacts with and modulates calcium channels on the fungal cell membrane. This interaction leads to an influx of calcium ions, raising the cytosolic calcium concentration. The elevated intracellular calcium induces cellular stress, which can ultimately trigger apoptotic pathways,

leading to fungal cell death. It has been noted that some benzofuran derivatives augment amiodarone-elicited calcium flux into the cytoplasm, suggesting a complex interplay with calcium signaling.[2]

Synthesis and Purification Workflow

The overall process for obtaining pure **2-(Benzofuran-2-YL)acetic acid** can be visualized as a sequential workflow, from starting materials to the final, characterized product.



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